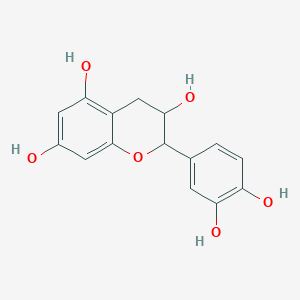

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol

概要

説明

準備方法

合成経路と反応条件: エピカテキンは、天然資源からの抽出と精製を含むさまざまな方法で合成することができます。 一般的な方法の1つは、茶葉から80°Cで40分間水を使用してカテキンを抽出し、その後、水/クロロホルムで分離してカフェインなどの不純物を除去する方法です . 別の方法では、固相抽出と疎水性深共晶溶媒を高速液体クロマトグラフィーと組み合わせて、カテキンとエピカテキンの抽出と定量化を行います .

工業的生産方法: エピカテキンの工業的生産は、通常、茶葉やカカオなどの植物由来の原料からの大規模抽出を伴います。 このプロセスには、高純度のエピカテキンを得るための、浸漬、ろ過、精製などの工程が含まれます。 高速液体クロマトグラフィーや固相抽出などの高度な技術を使用して、最終製品の品質と一貫性を確保しています .

化学反応解析

反応の種類: エピカテキンは、酸化、還元、置換など、さまざまな化学反応を起こします。 それは抗酸化特性で知られており、フリーラジカルの中和と酸化損傷の防止に関与しています .

一般的な試薬と条件: エピカテキンを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、化合物の安定性と有効性を確保するために、制御された条件下で行われます .

生成される主要な生成物: エピカテキンの反応から生成される主要な生成物には、化合物のさまざまな酸化および還元形が含まれます。 これらの生成物は、エピカテキンの抗酸化特性を保持し、全体的な健康上の利点に貢献します .

化学反応の分析

Types of Reactions: Epicatechin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant properties, which involve the neutralization of free radicals and prevention of oxidative damage .

Common Reagents and Conditions: Common reagents used in the reactions involving epicatechin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from the reactions of epicatechin include various oxidized and reduced forms of the compound. These products retain the antioxidant properties of epicatechin and contribute to its overall health benefits .

科学的研究の応用

エピカテキンは、化学、生物学、医学、産業など、さまざまな分野で幅広い科学研究の用途があります。 化学では、その抗酸化特性と酸化損傷を防止する可能性について研究されています . 生物学では、エピカテキンは骨格筋の分化を促進し、タンパク質分解経路を打ち消すことが知られています . 医学では、認知機能の改善、心臓血管の健康のサポート、運動能力の向上など、潜在的な可能性について調査されています . さらに、エピカテキンは、その健康上の利点と天然の抗酸化物質として、食品や飲料業界で使用されています .

作用機序

エピカテキンは、さまざまな分子標的と経路を通じてその効果を発揮します。 筋萎縮に関与するミオスタチン発現とアトロジェン(MAFbx、FOXO、MuRF1など)を阻害することが知られています . エピカテキンは、MyoD、Myf5、ミオジェニンなどの筋形成作用関連因子も刺激します . さらに、筋繊維のミトコンドリア生合成を阻害し、AKT/mTORタンパク質産生のシグナル伝達経路を刺激して、骨格筋の性能を向上させます . エピカテキンの抗酸化特性には、フリーラジカルの中和と酸化損傷の防止が含まれ、その全体的な健康上の利点に貢献します .

類似化合物の比較

エピカテキンは、エピガロカテキンガレート、エピガロカテキン、エピカテキンガレートなどの類似化合物を含むカテキンファミリーの一部です . これらの化合物はすべて抗酸化特性を共有していますが、エピカテキンは血液脳関門を通過する能力と高いバイオアベイラビリティが特徴です . 一方、エピガロカテキンガレートは、より強力な抗酸化効果で知られていますが、エピカテキンと同じバイオアベイラビリティは示していません . エピカテキンのユニークな特性は、さまざまな健康上の用途にとって貴重な化合物となっています。

類似化合物のリスト:- エピガロカテキンガレート

- エピガロカテキン

- エピカテキンガレート

- カテキン

エピカテキンのユニークな特性と幅広い用途は、科学研究や産業において重要な化合物となっています。

類似化合物との比較

Epicatechin is part of the catechin family, which includes similar compounds such as epigallocatechin gallate, epigallocatechin, and epicatechin gallate . While all these compounds share antioxidant properties, epicatechin is unique in its ability to cross the blood-brain barrier and its high bioavailability . Epigallocatechin gallate, on the other hand, is known for its more potent antioxidant effects but does not exhibit the same bioavailability as epicatechin . The unique properties of epicatechin make it a valuable compound for various health applications.

List of Similar Compounds:- Epigallocatechin gallate

- Epigallocatechin

- Epicatechin gallate

- Catechin

Epicatechin’s unique properties and wide range of applications make it a compound of significant interest in scientific research and industry.

生物活性

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol, commonly referred to as DCT, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of DCT, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

DCT is a chroman derivative characterized by the presence of three hydroxyl groups at positions 3, 5, and 7. Its structure can be represented as follows:

This compound is known for its antioxidant properties and has been studied for its potential therapeutic effects against various diseases.

Antioxidant Activity

DCT exhibits strong antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant capacity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These values indicate that DCT has a potent ability to neutralize free radicals compared to other known antioxidants like quercetin.

Anticancer Activity

Research has demonstrated that DCT possesses anticancer properties. In a study involving MCF-7 breast cancer cells, DCT was found to inhibit cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

- Concentration Range : 10-100 µM

- Inhibition Rate : Up to 70% at 100 µM after 48 hours

- Mechanism : Apoptosis via caspase-3 activation

Anti-inflammatory Effects

DCT has also been evaluated for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan, DCT significantly reduced paw edema, suggesting its potential use in treating inflammatory conditions.

Inflammation Model Results

- Paw Edema Reduction : 50% at a dose of 20 mg/kg

- Mechanism : Inhibition of pro-inflammatory cytokines (IL-1β, TNF-α)

Pharmacokinetics

The pharmacokinetic profile of DCT indicates good bioavailability and rapid absorption when administered orally. Studies suggest that it reaches peak plasma concentrations within 1-2 hours post-administration.

| Parameter | Value |

|---|---|

| Half-life | 4 hours |

| Bioavailability | ~75% |

| Peak Concentration | 15 µg/mL |

Safety and Toxicology

Toxicological assessments have shown that DCT has a favorable safety profile. Acute toxicity studies in rodents revealed no significant adverse effects at doses up to 200 mg/kg. Long-term studies are ongoing to further evaluate chronic exposure effects.

特性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045133 | |

| Record name | (-)-Epicatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17334-50-8, 490-46-0 | |

| Record name | (±)-Epicatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17334-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicatechin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Epicatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PHS7TU43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] L-Epicatechin, along with other compounds found in Tetrastigma hemsleyanum, demonstrates an inhibitory effect on the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. Molecular docking studies suggest that L-Epicatechin exhibits a strong binding affinity to specific amino acid sites on PI3K and mTOR proteins. This interaction disrupts the pathway, ultimately hindering tumor growth.

A: [] Yes, research suggests that L-Epicatechin can stimulate nitric oxide production in human coronary artery endothelial cells. This effect is time- and dose-dependent, peaking at 1 &mgrmol/L concentration after 10 minutes of treatment.

A: [] L-Epicatechin is one of the phenolic substrates present in betel nut kernel that undergoes enzymatic oxidation by polyphenol oxidase (PPO). This oxidation process contributes to the browning observed in betel nut kernels during storage.

ANone: The molecular formula of L-Epicatechin is C15H14O6, and its molecular weight is 290.26 g/mol.

A: [] L-Epicatechin, as a significant component of Myrtus communis L. leaf extract, demonstrates antioxidant properties that can protect oil-in-water emulsions from oxidation. When incorporated into alginate spheres and films, the extract, and thus L-Epicatechin, effectively prevents lipid oxidation in the emulsions.

A: [] Computational models can be used to predict the anti-inflammatory activity, cytotoxicity, and metabolism of L-Epicatechin. These models can be useful in understanding the potential therapeutic benefits and risks of L-Epicatechin.

A: [] Treatment of peaches with citric acid helps maintain higher levels of L-Epicatechin, along with chlorogenic acid, neochlorogenic acid, and catechin, throughout the storage period compared to untreated peaches. This suggests that citric acid treatment can enhance the stability of these beneficial phenolic compounds in postharvest peaches.

A: [] In vivo studies using HCT-116 xenograft models have shown that L-Epicatechin, as part of the total flavonoid extract from Tetrastigma hemsleyanum, effectively delays tumor growth. Importantly, this antitumor effect was observed without causing significant changes in body weight, organ pathology, or blood parameters, suggesting a favorable safety profile.

A: [] Studies on a high-fat diet-induced C57BL/6N mouse model of NAFLD revealed that Raw Bowl Tea polyphenols (RBTP), which contain L-Epicatechin as a major component, significantly reduced body weight, liver weight, and liver index. Additionally, RBTP improved serum biochemical parameters, reduced inflammatory cytokines, and alleviated pathological injuries in the liver, epididymis, and small intestinal tissues. These findings suggest a protective effect of RBTP, and potentially L-Epicatechin, against NAFLD.

A: [, , , , , , , ] Several analytical techniques are employed to identify and quantify L-Epicatechin, including:

A: [] Before the advent of modern chromatographic techniques, researchers relied on classical methods such as selective extraction and precipitation to isolate and characterize polyphenols in tea leaves. These methods, although less sophisticated, laid the groundwork for our understanding of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。